2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, a phenyl group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-2-phenylacetamide with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Pharmaceutical Research: It is studied for its potential use as a pharmacophore in drug design and development.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2-phenylacetamide: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
N-[3-(trifluoromethyl)phenyl]acetamide:
Properties
IUPAC Name |
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13(10-5-2-1-3-6-10)14(21)20-12-8-4-7-11(9-12)15(17,18)19/h1-9,13H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONRNRNHBUEMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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